N-butyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide
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Overview
Description
N-butyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide can be achieved through various methods. One common approach involves the reaction of 2-carbomethoxyaminobenzimidazole with acrylic, methacrylic, crotonic, and cinnamic acids at temperatures ranging from 140°C to 200°C . Another method involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst for the synthesis of the desired product in solvent-free conditions via the Biginelli reaction .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and eco-friendly catalysts, is becoming increasingly important in industrial processes to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-butyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a β-glucuronidase inhibitor, it binds to the enzyme’s active site, preventing the hydrolysis of glucuronides and thereby modulating the metabolism of various substrates . This inhibition can have therapeutic effects in conditions where β-glucuronidase activity is implicated.
Comparison with Similar Compounds
Similar Compounds
2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole: A closely related compound with similar structural features but lacking the N-butyl and carboxamide groups.
2-oxo-1,2,3,4-tetrahydropyrimidines: A broader class of compounds that share the tetrahydropyrimidine core structure but differ in their substituents and functional groups.
Uniqueness
N-butyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N-butyl group and the carboxamide functionality enhances its potential as a therapeutic agent and differentiates it from other similar compounds.
Properties
Molecular Formula |
C15H18N4O2 |
---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
N-butyl-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-4-carboxamide |
InChI |
InChI=1S/C15H18N4O2/c1-2-3-8-16-14(21)12-9-13(20)18-15-17-10-6-4-5-7-11(10)19(12)15/h4-7,12H,2-3,8-9H2,1H3,(H,16,21)(H,17,18,20) |
InChI Key |
FFJWCNUFFNGUAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1CC(=O)NC2=NC3=CC=CC=C3N12 |
Origin of Product |
United States |
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